1-(tert-Butyl) 4-ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,4-dicarboxylate 1-(tert-Butyl) 4-ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13800297
InChI: InChI=1S/C22H30BNO6/c1-9-27-18(25)14-11-10-12-16-15(14)13-17(24(16)19(26)28-20(2,3)4)23-29-21(5,6)22(7,8)30-23/h10-13H,9H2,1-8H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3N2C(=O)OC(C)(C)C)C(=O)OCC
Molecular Formula: C22H30BNO6
Molecular Weight: 415.3 g/mol

1-(tert-Butyl) 4-ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,4-dicarboxylate

CAS No.:

Cat. No.: VC13800297

Molecular Formula: C22H30BNO6

Molecular Weight: 415.3 g/mol

* For research use only. Not for human or veterinary use.

1-(tert-Butyl) 4-ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,4-dicarboxylate -

Specification

Molecular Formula C22H30BNO6
Molecular Weight 415.3 g/mol
IUPAC Name 1-O-tert-butyl 4-O-ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1,4-dicarboxylate
Standard InChI InChI=1S/C22H30BNO6/c1-9-27-18(25)14-11-10-12-16-15(14)13-17(24(16)19(26)28-20(2,3)4)23-29-21(5,6)22(7,8)30-23/h10-13H,9H2,1-8H3
Standard InChI Key RXYJXEPDSIQQDI-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3N2C(=O)OC(C)(C)C)C(=O)OCC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3N2C(=O)OC(C)(C)C)C(=O)OCC

Introduction

Structural Characteristics

Molecular Architecture

The compound features an indole core, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrrole ring. Key substituents include:

  • 1-Position: A tert-butoxycarbonyl (Boc) group, enhancing steric bulk and stability.

  • 4-Position: An ethoxycarbonyl group, contributing to solubility in polar aprotic solvents .

  • 2-Position: A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) moiety, critical for Suzuki-Miyaura cross-coupling reactions .

The boronic ester adopts a trigonal planar geometry, facilitating transmetallation with palladium catalysts. X-ray crystallography data, though unavailable for this specific compound, suggest analogous boronate esters exhibit bond lengths of 1.36–1.39 Å for B–O and 1.54–1.58 Å for B–C, consistent with sp² hybridization .

Table 1: Key Structural Data

PropertyValue/DescriptionSource
Molecular FormulaC₂₂H₃₀BNO₆
Molar Mass415.3 g/mol
CAS Number2828439-56-9
IUPAC Name1-O-tert-butyl 4-O-ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1,4-dicarboxylate

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves multi-step protocols:

  • Indole Functionalization: Introduction of triflate or halide groups at the 2-position via electrophilic substitution .

  • Miyaura Borylation: Palladium-catalyzed coupling of the halogenated indole with bis(pinacolato)diboron (B₂pin₂). Conditions include:

    • Catalyst: Pd(dppf)Cl₂ or PdCl₂(dppf)·CH₂Cl₂ (1–5 mol%) .

    • Base: KOAc or Cs₂CO₃ .

    • Solvent: 1,4-Dioxane or toluene at 80–100°C under inert atmosphere .

  • Esterification: Simultaneous or sequential protection of the 1- and 4-positions with tert-butyl and ethyl chloroformates, respectively .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
BorylationPdCl₂(dppf)·CH₂Cl₂, B₂pin₂, KOAc, 80°C, 16h79–90%
Esterificationtert-Butyl chloroformate, Et₃N, DCM, 0°C→RT85–92%

Mechanistic Insights

In the Miyaura borylation, oxidative addition of the Pd⁰ catalyst to the indole halide precedes transmetallation with B₂pin₂. Reductive elimination forms the C–B bond, stabilized by the pinacol ligand . Steric hindrance from the Boc group at the 1-position moderates reaction rates, necessitating prolonged heating .

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF); sparingly soluble in hexanes .

  • Stability: Stable under inert conditions but hydrolyzes in aqueous acidic or basic media, releasing boronic acid .

Spectroscopic Data

  • ¹H NMR (CDCl₃, 500 MHz): δ 7.85 (d, J = 8.0 Hz, 1H, ArH), 7.45–7.30 (m, 3H, ArH), 4.40 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.50 (s, 9H, C(CH₃)₃), 1.40 (t, J = 7.1 Hz, 3H, OCH₂CH₃), 1.25 (s, 12H, pinacol CH₃) .

  • ¹¹B NMR (CDCl₃, 160 MHz): δ 30.2 ppm, characteristic of sp²-hybridized boron .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound serves as a boronate partner in Pd-catalyzed couplings with aryl halides. For example, reaction with 2-bromopyridine yields biaryl products essential in ligand design :

Indole-Bpin+Ar-XPd(PPh₃)₄, Na₂CO₃Indole-Ar+Byproducts\text{Indole-Bpin} + \text{Ar-X} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{Indole-Ar} + \text{Byproducts}

Table 3: Coupling Efficiency with Selected Substrates

Aryl HalideProduct YieldConditionsSource
2-Bromopyridine85%Pd(PPh₃)₄, CPME/H₂O
4-Bromotoluene78%PdCl₂(dppf), DMF

Pharmaceutical Intermediates

The indole-boronate motif is pivotal in synthesizing kinase inhibitors and serotonin receptor modulators. For instance, it facilitates late-stage diversification of candidate molecules via cross-coupling .

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